molecular formula C6H2ClF4NO2S B14837209 6-Fluoro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride

6-Fluoro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride

Cat. No.: B14837209
M. Wt: 263.60 g/mol
InChI Key: MGGGYRJWURPNMX-UHFFFAOYSA-N
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Description

6-Fluoro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is a fluorinated organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of both fluorine and sulfonyl chloride functional groups, which impart unique chemical properties. It is widely used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the reaction of 2,4,6-trifluoropyridine with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and other derivatives that retain the fluorinated pyridine core .

Mechanism of Action

The mechanism of action of 6-Fluoro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The fluorine atoms in the compound also contribute to its reactivity and stability by influencing the electronic properties of the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the combination of fluorine atoms and the sulfonyl chloride group, which imparts distinct reactivity and stability. This makes it a valuable compound in various chemical and industrial applications .

Properties

Molecular Formula

C6H2ClF4NO2S

Molecular Weight

263.60 g/mol

IUPAC Name

6-fluoro-4-(trifluoromethyl)pyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H2ClF4NO2S/c7-15(13,14)5-2-3(6(9,10)11)1-4(8)12-5/h1-2H

InChI Key

MGGGYRJWURPNMX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1F)S(=O)(=O)Cl)C(F)(F)F

Origin of Product

United States

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